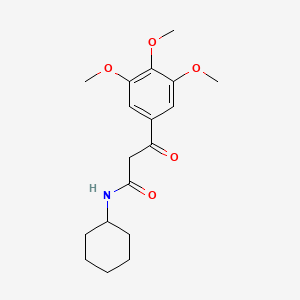![molecular formula C23H16 B13746462 7-phenyl-7H-benzo[c]fluorene CAS No. 32377-10-9](/img/structure/B13746462.png)
7-phenyl-7H-benzo[c]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C23H16. It is a derivative of 7H-benzo[c]fluorene, which is known for its mutagenic and carcinogenic properties. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method starts with the bromination of 1-indanone to form 3-bromoindanone. This intermediate is then dehydrobrominated to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one produces benzo[c]fluorenone-9, which is subsequently reduced to 7H-benzo[c]fluorene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Phenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its mutagenic and carcinogenic effects helps understand the mechanisms of PAH-induced DNA damage.
Medicine: Studies on its biological activity contribute to the development of cancer therapeutics.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 7-phenyl-7H-benzo[c]fluorene involves its interaction with DNA. The compound forms DNA adducts, which can lead to mutations and carcinogenesis. The metabolic activation of this PAH by cytochrome P450 enzymes results in the formation of reactive intermediates that bind to DNA, causing structural changes and potential errors during DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
7H-benzo[c]fluorene: The parent compound, known for its mutagenic properties.
11H-benzo[a]fluorene: Another isomer with similar carcinogenic potential.
11H-benzo[b]fluorene: Also a PAH with comparable biological activity.
Uniqueness
7-Phenyl-7H-benzo[c]fluorene is unique due to the presence of the phenyl group at the 7-position, which influences its chemical reactivity and biological activity. This structural modification can affect the compound’s ability to form DNA adducts and its overall mutagenic potential .
Propiedades
Número CAS |
32377-10-9 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
7-phenyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C23H16/c1-2-9-17(10-3-1)22-19-12-6-7-13-20(19)23-18-11-5-4-8-16(18)14-15-21(22)23/h1-15,22H |
Clave InChI |
SBCFYYUPYVNRLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


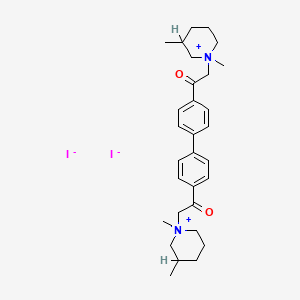

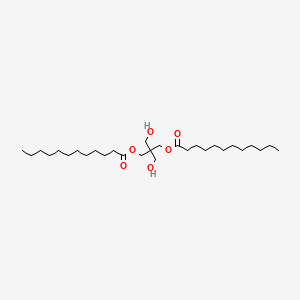
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
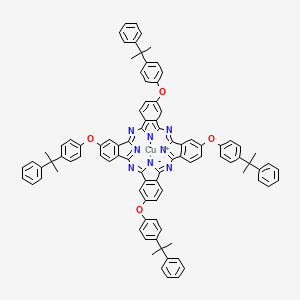
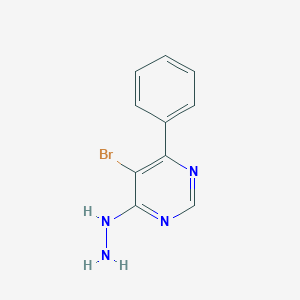
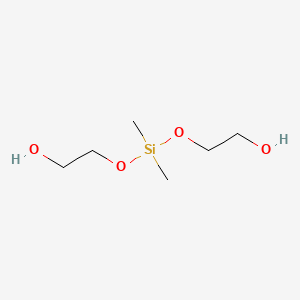
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
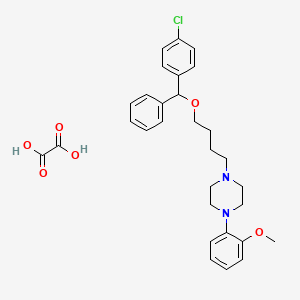
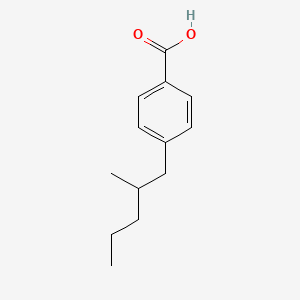
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


